molecular formula C15H16O5 B8637649 5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one CAS No. 166983-58-0

5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one

Cat. No. B8637649
Key on ui cas rn: 166983-58-0
M. Wt: 276.28 g/mol
InChI Key: HLIXWNXSLCQZJO-UHFFFAOYSA-N
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Patent
US05489697

Procedure details

The key intermediate in the inventive method of preparation is chromene 4, which is synthesized by the sequence depicted in Scheme I. Thus, 5,7-dihydroxy-4-propylcoumafin, 2,5 was prepared quantitatively from ethyl butyrylacetate and phloroglucinol under Pechman conditions.6Product yield and purity was dependent on the amount of sulfuric acid used. The 8-position of 5,7-dihydroxy-4-propylcoumafin, 2, was then selectively acylated at 8°-10° C. by propionyl chloride and A1Cl3 in a mixture of carbon disulfide and nitrobenzene to afford 5,7-dihydroxy-8-propionyl-4-propylcoumarin, 3. A route developed for synthesis of Mammea coumarins7 was initially attempted for preparation of compound 3, but it proved too awkward and low-yielding. The chromene ring was introduced upon treatment of compound 3 with 4,4-dimethoxy-2-methylbutan-2-ol,8 providing 4 in 78% yield. ##STR2##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)C=CC1.[C:11](CC(OCC)=O)(=[O:15])[CH2:12][CH2:13]C.[C:22]1([CH:30]=[C:28]([OH:29])[CH:27]=[C:25]([OH:26])[CH:24]=1)[OH:23].S(=O)(=O)(O)O.C(Cl)(=O)CC>C(=S)=S.[N+](C1C=CC=CC=1)([O-])=O>[OH:23][C:22]1[CH:30]=[C:28]([OH:29])[C:27]([C:11](=[O:15])[CH2:12][CH3:13])=[C:25]2[C:24]=1[C:8]([CH2:7][CH2:6][CH3:5])=[CH:9][C:10](=[O:1])[O:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The key intermediate in the inventive method of preparation
CUSTOM
Type
CUSTOM
Details
is synthesized by the sequence
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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